![molecular formula C8H7BrN2O B070029 7-Amino-4-bromoisoindolin-1-one CAS No. 169045-01-6](/img/structure/B70029.png)
7-Amino-4-bromoisoindolin-1-one
Overview
Description
Synthesis Analysis
The synthesis of isoindoline derivatives, including those related to 7-Amino-4-bromoisoindolin-1-one, has been explored through various methods. A notable approach involves the palladium-catalyzed aminocarbonylation of the Blaise reaction intermediate, offering a one-pot synthesis route to (Z)-3-methyleneisoindolin-1-ones from nitriles, showcasing the versatility and efficiency of modern synthetic techniques in accessing such frameworks (Xuan et al., 2016). Another method described involves the palladium-catalysed Heck reaction, highlighting a pathway to synthesize isoindoline nitroxides, which could be related to the chemical structure of 7-Amino-4-bromoisoindolin-1-one (Keddie et al., 2005).
Molecular Structure Analysis
The molecular structure of isoindoline derivatives, such as 7-Amino-4-bromoisoindolin-1-one, is crucial for understanding their reactivity and properties. Studies involving X-ray crystallography have provided insights into the structure, revealing short-range intermolecular hydrogen bonding critical for their stability and reactivity (Bottle et al., 2000).
Chemical Reactions and Properties
Isoindoline compounds undergo various chemical reactions, leveraging their unique structure for diverse synthetic applications. For instance, bromoethylsulfonium salt has been utilized as an annulation agent for synthesizing 6- and 7-membered 1,4-heterocyclic compounds, demonstrating the versatility of isoindoline-based frameworks in heterocyclic chemistry (Yar et al., 2009).
Scientific Research Applications
Antitumor Activity :
- Delgado et al. (2012) synthesized a variety of isoquinolinequinones with amino-, alkylamino, and halogen groups. They found that 7-Amino-6-bromoisoquinoline-5,8-quinone exhibited promising antitumor activity against several human cancer cell lines (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Enzyme Inhibition :
- Grunewald et al. (1997) examined 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline as an inhibitor of phenylethanolamine N-methyltransferase, noting its selectivity over alpha 2-adrenoceptor (Grunewald, Dahanukar, Caldwell, & Criscione, 1997).
Photolabile Precursors in Neurobiology :
- Papageorgiou and Corrie (2000) studied 1-acyl-7-nitroindolines, useful as photolabile precursors for releasing carboxylic acids and neuroactive amino acids, exploring the effect of substituents on photolysis efficiency (Papageorgiou & Corrie, 2000).
Synthesis of Isoquinoline Inhibitors :
- Lei et al. (2015) discussed the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a key intermediate in many PI3K/mTOR inhibitors (Lei, Yuanbiao, Wang, Wang, Tang, & Xu, 2015).
Antiplasmodial Activity :
- De et al. (1998) investigated structure-activity relationships among aminoquinolines with different substituents, including 7-bromo-AQs, for activity against Plasmodium falciparum (De, Krogstad, Byers, & Krogstad, 1998).
Synthesis of Novel Anticancer Derivatives :
- Kubica et al. (2018) synthesized new derivatives of 7-amino-4-methylquinolin2(1H)-one, showing potential anticancer activity, highlighting the selectivity of these compounds for cancer cells (Kubica, Taciak, Czajkowska, Sztokfisz-Ignasiak, Wyrębiak, Młynarczuk-Biały, Malejczyk, & Mazurek, 2018).
Future Directions
properties
IUPAC Name |
7-amino-4-bromo-2,3-dihydroisoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZMFBYDHNKOMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599313 | |
Record name | 7-Amino-4-bromo-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-4-bromoisoindolin-1-one | |
CAS RN |
169045-01-6 | |
Record name | 7-Amino-4-bromo-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.